molecular formula C24H32N4O3 B2997932 N1-(3-methoxybenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide CAS No. 898432-36-5

N1-(3-methoxybenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide

Numéro de catalogue: B2997932
Numéro CAS: 898432-36-5
Poids moléculaire: 424.545
Clé InChI: MHHWBBCZSTZRTN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N1-(3-Methoxybenzyl)-N2-(2-(4-Methylpiperazin-1-yl)-2-(p-Tolyl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a methoxybenzyl group at the N1 position and a complex N2 substituent containing a 4-methylpiperazine ring and a p-tolyl moiety.

Propriétés

IUPAC Name

N-[(3-methoxyphenyl)methyl]-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3/c1-18-7-9-20(10-8-18)22(28-13-11-27(2)12-14-28)17-26-24(30)23(29)25-16-19-5-4-6-21(15-19)31-3/h4-10,15,22H,11-14,16-17H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHWBBCZSTZRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC(=CC=C2)OC)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N1-(3-methoxybenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is a synthetic compound with a complex molecular structure that includes a methoxybenzyl group, a piperazine moiety, and an oxalamide functional group. This unique arrangement suggests potential interactions with various biological targets, making it of interest in medicinal chemistry and pharmacology.

The compound has a molecular formula of C23H32N4O3C_{23}H_{32}N_4O_3 and a molecular weight of approximately 424.5 g/mol. Its structure allows for diverse chemical reactivity, which can be leveraged in drug design and optimization.

PropertyValue
Molecular FormulaC23H32N4O3C_{23}H_{32}N_4O_3
Molecular Weight424.5 g/mol
Key Functional GroupsMethoxy, Piperazine, Oxalamide

Mechanisms of Biological Activity

Research indicates that compounds with structural similarities to N1-(3-methoxybenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide may exhibit several pharmacological activities, including:

  • Inhibition of Enzymatic Activity : Similar compounds have been studied for their ability to inhibit enzymes such as Nicotinamide N-Methyltransferase (NNMT), which is implicated in metabolic processes and certain diseases.
  • Anticancer Properties : Preliminary studies suggest potential anticancer activity, possibly through mechanisms involving apoptosis induction or cell cycle arrest.
  • Neurological Effects : The piperazine moiety is often associated with neuroactive properties, indicating potential applications in treating neurological disorders.

Case Studies and Research Findings

  • Antitumor Activity : A study demonstrated that derivatives of oxalamide compounds exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis through mitochondrial pathways .
  • Neuropharmacological Studies : Research on related piperazine-containing compounds showed promise in modulating neurotransmitter systems, suggesting that N1-(3-methoxybenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide could influence serotonin or dopamine pathways, which are critical in mood disorders.
  • Metabolic Pathway Interactions : Inhibition studies indicated that the compound could affect metabolic pathways by targeting NNMT, which may have implications for conditions such as obesity or metabolic syndrome .

Comparative Analysis with Similar Compounds

The following table compares N1-(3-methoxybenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide with structurally related compounds:

Compound NameKey FeaturesUnique Aspects
N1-(4-methoxybenzyl)-N2-(2-(4-methylpiperazin-1-yl)...Contains methoxy and piperazinePotentially different pharmacological profiles
N1-(4-fluorophenyl)-N2-(4-methylpiperazin-1-yl)...Fluorine substitutionMay exhibit enhanced activity due to electronegativity
N1-(dimethylaminophenyl)-N2-(4-methylpiperazin-1-yl)...Dimethylamino groupDifferent interaction profiles due to amino substitution

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the activity of N1-(3-methoxybenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide. Key areas for future investigation include:

  • In Vivo Studies : To assess the therapeutic potential and safety profile.
  • Mechanistic Studies : To understand the specific pathways affected by this compound.
  • Structure-Activity Relationship (SAR) : To optimize the compound for enhanced efficacy and reduced side effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Oxalamide Compounds

Structural Features and Substitution Patterns

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name / ID N1 Substituent N2 Substituent Key Functional Groups References
Target Compound 3-Methoxybenzyl 2-(4-Methylpiperazin-1-yl)-2-(p-Tolyl)ethyl Oxalamide, Piperazine, p-Tolyl -
S336 (FEMA 4233) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Oxalamide, Pyridine, Methoxy
GMC-1 4-Bromophenyl 1,3-Dioxoisoindolin-2-yl Oxalamide, Bromine, Isoindoline
BNM-III-170 4-Chloro-3-fluorophenyl (1R,2R)-2-(Guanidinomethyl)-5-(methylamino)methyl Oxalamide, Indane, Guanidine
Compound 19 () 2-Bromophenyl 4-Methoxyphenethyl Oxalamide, Bromine, Methoxy

Key Observations :

  • The 3-methoxybenzyl group in the target compound distinguishes it from S336 (2,4-dimethoxybenzyl) and GMC derivatives (halogenated phenyls). Methoxy groups enhance solubility and modulate receptor binding .
  • The p-tolyl group may increase lipophilicity relative to pyridinyl (S336) or halogenated phenyls (GMC series), influencing metabolic stability .

Functional and Pharmacological Comparisons

Antimicrobial Activity (GMC Series)

GMC-1 to GMC-5 oxalamides (e.g., halogenated phenyls and isoindoline diones) show moderate antimicrobial activity. The absence of a heterocyclic piperazine or methoxy group in these compounds limits direct comparison, but substituent electronegativity (e.g., bromine in GMC-1) correlates with enhanced antimicrobial potency .

Enzyme Inhibition and Drug Development
  • CYP3A4 Inhibition : A related oxalamide (S5456) showed 51% inhibition at 10 µM in preliminary assays, but retesting revealed <50% inhibition, suggesting structural sensitivity in enzyme interactions .
  • Antiviral Activity: BNM-III-170, an oxalamide with a guanidinomethyl indane group, acts as a CD4-mimetic compound, highlighting the scaffold’s versatility in targeting viral entry .

Toxicology and Regulatory Status

  • S336 : Approved globally as a flavoring agent with a high margin of safety (MOE >33 million) due to low exposure levels (0.0002–0.003 µg/kg/day) .
  • Target Compound: No toxicological data is available, but the 4-methylpiperazine group may necessitate additional metabolic studies, as piperazine derivatives can exhibit complex pharmacokinetics .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.